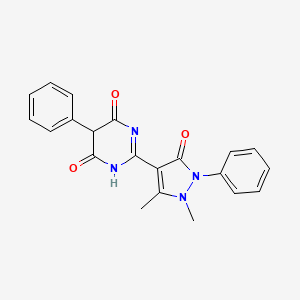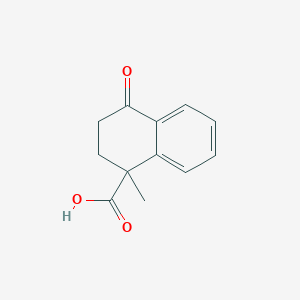
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives This compound features a naphthalene ring system with a carboxylic acid group at the first position, a methyl group at the second position, and a ketone group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of homophthalic anhydride with imines can lead to the formation of the naphthalene ring system . Another method involves the use of organometallic reagents for the dearomatization of naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways vary based on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit similar biological activities.
Isoxazoles: These compounds are also used in the synthesis of various pharmaceuticals and industrial chemicals.
Uniqueness: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is unique due to its specific naphthalene ring system and functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-12(11(14)15)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
XPPWFLYVDJFBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



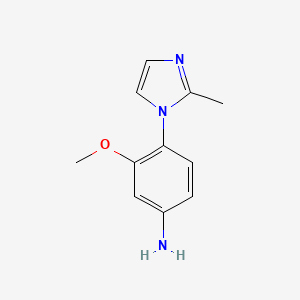

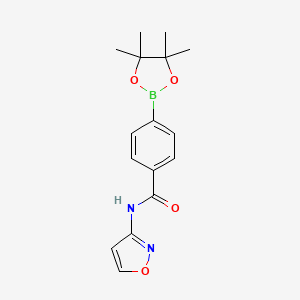
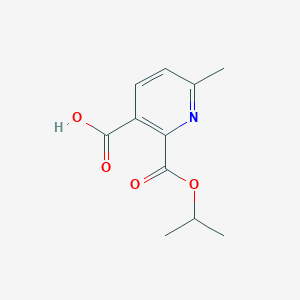

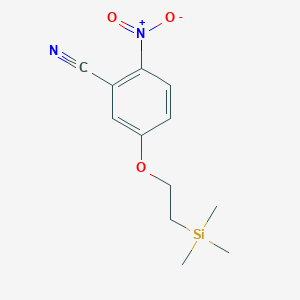
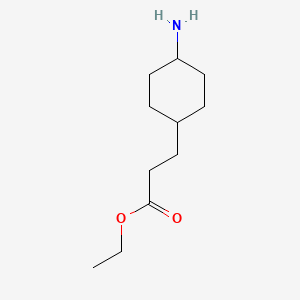

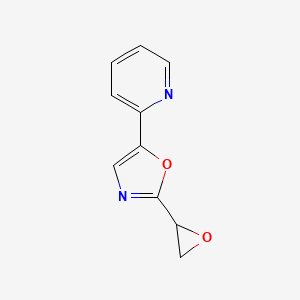
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)

